N-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine
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Overview
Description
N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine is a complex organic compound with a unique structure that combines biphenyl and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine typically involves multi-step organic reactions. One common method includes the formation of the biphenyl and dibenzofuran units separately, followed by their coupling through amination reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar structural features but lacking the biphenyl moiety.
Biphenylamine: Contains the biphenyl unit but lacks the dibenzofuran structure.
Phenoxazine: Shares some structural similarities but has different functional groups and properties.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)dibenzo[b,d]furan-3-amine is unique due to its combined biphenyl and dibenzofuran structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
N-(3-phenylphenyl)dibenzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-22-21-11-4-5-12-23(21)26-24(22)16-20/h1-16,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVCBGDQPGHDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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